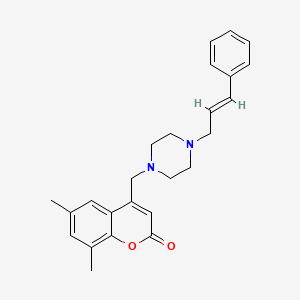

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one

説明

The compound (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one is a coumarin derivative featuring a 6,8-dimethyl-substituted chromen-2-one core and a piperazine moiety modified with a cinnamyl group at the 4-position. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anti-inflammatory effects .

特性

IUPAC Name |

6,8-dimethyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O2/c1-19-15-20(2)25-23(16-19)22(17-24(28)29-25)18-27-13-11-26(12-14-27)10-6-9-21-7-4-3-5-8-21/h3-9,15-17H,10-14,18H2,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUHZYFGEJTKLZ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)CC=CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one typically involves multiple steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with a halogenated intermediate.

Attachment of the Cinnamyl Group: The cinnamyl group is attached via a coupling reaction, such as the Heck reaction, where a cinnamyl halide reacts with the piperazine derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperazine derivatives.

科学的研究の応用

Chemistry

In chemistry, (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacological agent. Studies have shown that chromen-2-one derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique chemical structure.

作用機序

The mechanism of action of (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets in the body. The cinnamylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chromen-2-one core can interact with enzymes and proteins, affecting various biochemical pathways. These interactions can lead to the modulation of cellular processes, contributing to the compound’s biological effects.

類似化合物との比較

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the piperazine ring and coumarin core. Key comparisons include:

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Key Observations:

This could enhance biodistribution to lipid-rich tissues, as seen in related thiazole tracers for Chagas disease . Replacing piperazine with a triazole (as in the hydroxymethyl-triazole analog) introduces hydrogen-bonding sites, which may improve target engagement in polar environments .

Coumarin Core Substituents :

- 6,8-Dimethyl groups in the target compound likely contribute to steric shielding and metabolic stability, contrasting with 7-hydroxy substituents in Compound 5, which showed potent antiadipogenic activity (IC50 = 26.46 µM) but may undergo faster metabolic clearance .

Research Findings and Pharmacological Implications

- The cinnamyl group may facilitate penetration into parasitic membranes .

- Metabolic Activity : Compared to simpler coumarins like Compound 5, the piperazine-cinnamyl moiety could shift the pharmacological profile from antiadipogenesis to central nervous system (CNS) targeting, given piperazine’s historical use in CNS drug design .

- Synthetic Accessibility : The ethylpiperazine analog () is commercially available, whereas the cinnamyl derivative may require multi-step synthesis, as seen in piperazine-containing compounds in .

生物活性

(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one, a novel coumarin derivative, has garnered attention due to its diverse biological activities. Coumarins are a class of compounds known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound can be represented as follows:

The synthesis typically involves the reaction of substituted piperazines with appropriate coumarin derivatives under microwave-assisted conditions to enhance yields and reduce reaction times .

Antimicrobial Activity

Research has demonstrated that coumarin derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains using the agar diffusion method. The Minimum Inhibitory Concentration (MIC) values were determined against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Gram-positive | Gram-negative |

|---|---|---|---|

| (E)-4... | 12.0 | Staphylococcus aureus (10.1) | Escherichia coli (12.7) |

| 14.5 | Bacillus subtilis (12.7) | Pseudomonas aeruginosa (11.3) |

The results indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

Antioxidant Activity

Coumarins are also recognized for their antioxidant capabilities. In vitro assays were conducted to evaluate the radical scavenging activity of the compound using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay.

| Compound | IC50 (µg/mL) |

|---|---|

| (E)-4... | 25.5 |

An IC50 value of 25.5 µg/mL indicates that this compound possesses significant antioxidant potential, which could be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been a focus of research. Notably, it was evaluated for its inhibitory effects on acetylcholinesterase (AChE), an important enzyme in neurodegenerative diseases such as Alzheimer's.

| Enzyme | IC50 (nM) |

|---|---|

| Acetylcholinesterase | 42.0 |

The inhibition of AChE at an IC50 value of 42 nM suggests that this compound may have therapeutic potential in treating Alzheimer's disease .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results showed significant improvement in cognitive function and a reduction in amyloid plaque formation.

- Anti-inflammatory Activity : Another study assessed the anti-inflammatory properties using lipopolysaccharide-induced inflammation in macrophages. The compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。